An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3,4,5-Trimethylpyridine
An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3,4,5-Trimethylpyridine
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4,5-trimethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causal relationships between the molecular structure of 3,4,5-trimethylpyridine and its characteristic vibrational modes. By systematically interpreting the key absorption bands across the infrared spectrum, this guide serves as a practical reference for structural elucidation, synthesis confirmation, and purity assessment of this important heterocyclic compound. Methodologies are grounded in established spectroscopic principles, ensuring a self-validating and authoritative resource.
Introduction: The Role of FT-IR in Characterizing Substituted Pyridines
Pyridine and its derivatives are foundational heterocyclic compounds in a vast range of applications, including pharmaceuticals, agrochemicals, and materials science.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical and biological properties. 3,4,5-Trimethylpyridine, a member of the collidine family of isomers, presents a unique substitution pattern that gives rise to a distinct spectroscopic signature.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for probing molecular structures.[2][3] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as bond stretching and bending.[1] An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a molecular "fingerprint." For a substituted pyridine like 3,4,5-trimethylpyridine, FT-IR is invaluable for confirming the presence of the pyridine core, identifying the aliphatic methyl groups, and verifying the overall substitution pattern.[1]
Molecular Structure and Predicted Vibrational Modes
To interpret the FT-IR spectrum of 3,4,5-trimethylpyridine, it is essential to first consider its molecular architecture. The key features are:
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Aromatic Pyridine Ring: A six-membered heterocycle containing five carbon atoms and one nitrogen atom. Its aromaticity and the presence of the C=N bond differentiate it from benzene.[4]
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C-H Bonds: The pyridine ring possesses two aromatic C-H bonds at the 2 and 6 positions.
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Methyl Groups (–CH₃): Three methyl groups are substituted at the 3, 4, and 5 positions, introducing aliphatic C-H bonds.
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Symmetry: The molecule belongs to the C₂ᵥ point group, which influences the number and activity of its vibrational modes in the IR spectrum.[5][6]
Based on this structure, we can anticipate several characteristic types of vibrations that will dominate the FT-IR spectrum.
Caption: Molecular structure of 3,4,5-Trimethylpyridine.
Experimental Protocol: FT-IR Analysis
A standard protocol for acquiring the FT-IR spectrum of a solid or liquid sample like 3,4,5-trimethylpyridine is as follows. This ensures reproducibility and data integrity.
Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of 3,4,5-trimethylpyridine.
Methodology: Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[3]
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Instrument Preparation:
-
Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal), is powered on and has reached thermal stability.
-
Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation & Application:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
If the sample is a liquid, place a single drop onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Spectral Acquisition:
-
Initiate the sample scan. Typical parameters include:
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Spectral Range: 4000–400 cm⁻¹
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Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final infrared spectrum.
-
Perform baseline correction and normalization as needed for data analysis and comparison.
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Detailed FT-IR Spectrum Interpretation
The FT-IR spectrum of 3,4,5-trimethylpyridine can be divided into several key regions, each providing specific structural information.
The C-H Stretching Region (3100-2850 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the ability to distinguish between aromatic and aliphatic C-H bonds.
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Aromatic C-H Stretch (≈3050-3000 cm⁻¹): The C(sp²)-H bonds on the pyridine ring are stronger and vibrate at a higher frequency than aliphatic C-H bonds. For 3,4,5-trimethylpyridine, weak to medium intensity bands are expected in this range, corresponding to the C-H bonds at the 2 and 6 positions. Unsubstituted pyridine shows bands around 3080 and 3037 cm⁻¹.[4]
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Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The C(sp³)-H bonds of the three methyl groups give rise to strong, sharp absorption bands. These typically include:
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Asymmetric stretching (≈2960 cm⁻¹)
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Symmetric stretching (≈2870 cm⁻¹)
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Ring & Double Bond Region (1650-1400 cm⁻¹)
This region contains crucial information about the aromatic ring itself. The absorptions are due to the stretching vibrations of the C=C and C=N double bonds within the pyridine ring.
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C=C and C=N Ring Stretching (≈1610-1430 cm⁻¹): The pyridine ring exhibits several characteristic stretching vibrations. Unsubstituted pyridine shows strong bands at approximately 1594 cm⁻¹ and 1580 cm⁻¹.[4] For 3,4,5-trimethylpyridine, a strong, sharp band is expected around 1600 cm⁻¹ . The presence of electron-donating methyl groups can slightly shift these frequencies. Another important band for pyridines appears near 1437-1450 cm⁻¹ .[7]
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Methyl Group Deformations (≈1465 cm⁻¹ and 1380 cm⁻¹): The bending vibrations (deformations) of the methyl groups also appear in this region.
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Asymmetric C-H bending (scissoring) is typically observed around 1465 cm⁻¹ .
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Symmetric C-H bending (umbrella mode) appears near 1380 cm⁻¹ .
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The Fingerprint Region (1400-650 cm⁻¹)
This region is often complex, containing a multitude of overlapping bending and skeletal vibrations.[8] While difficult to assign each peak individually without computational modeling, the overall pattern is unique to the molecule and serves as a literal "fingerprint" for identification.
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In-Plane C-H Bending (≈1300-1000 cm⁻¹): Bending vibrations of the aromatic C-H bonds within the plane of the ring occur here.
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Ring Breathing Modes (≈1000 cm⁻¹): The entire pyridine ring can undergo symmetric expansion and contraction, known as a "ring breathing" mode. For substituted pyridines, this often appears as a sharp, strong band around 1000 cm⁻¹.
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Out-of-Plane C-H Bending (≈900-650 cm⁻¹): The C-H bonds on the aromatic ring can bend out of the plane of the ring. The position of these strong bands is highly diagnostic of the substitution pattern on the ring.[1] For a 3,4,5-trisubstituted pyridine, a strong band is expected in the 850-800 cm⁻¹ range.
Summary of Key Vibrational Frequencies
The following table summarizes the expected characteristic FT-IR absorption bands for 3,4,5-trimethylpyridine, providing a quick reference for spectral analysis.
| Frequency Range (cm⁻¹) | Vibration Type | Bond(s) Involved | Intensity | Notes |
| 3050 - 3000 | Aromatic C-H Stretch | =C-H | Weak-Medium | Confirms the presence of H atoms on the aromatic ring. |
| 3000 - 2850 | Aliphatic C-H Stretch | -C-H (in CH₃) | Strong | Indicates the presence of methyl substituents. |
| ≈ 1600 | Aromatic Ring Stretch | C=C, C=N | Strong | Characteristic of the pyridine ring skeleton. |
| ≈ 1465 | Asymmetric Methyl C-H Bend | -C-H (in CH₃) | Medium | Confirms methyl groups. |
| ≈ 1440 | Aromatic Ring Stretch | C=C, C=N | Medium | Another key pyridine ring vibration.[7] |
| ≈ 1380 | Symmetric Methyl C-H Bend | -C-H (in CH₃) | Medium | Confirms methyl groups (umbrella mode). |
| 850 - 800 | Out-of-Plane C-H Bend | =C-H | Strong | Diagnostic for the 3,4,5-trisubstitution pattern.[1] |
Workflow for Spectral Interpretation
The process of identifying an unknown compound as 3,4,5-trimethylpyridine using FT-IR follows a logical progression from broad identification to detailed structural confirmation.
Caption: Logical workflow for FT-IR spectrum interpretation.
Conclusion
The FT-IR spectrum of 3,4,5-trimethylpyridine provides a wealth of structural information that is essential for its unambiguous identification. By systematically analyzing key regions, a researcher can confirm the presence of the pyridine core, the aliphatic methyl groups, and the specific 3,4,5-trisubstitution pattern. The combination of strong aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic ring stretches around 1600 cm⁻¹, and a distinct out-of-plane C-H bending band in the 850-800 cm⁻¹ range collectively forms a definitive spectroscopic signature. This guide provides the foundational knowledge for scientists to confidently apply FT-IR spectroscopy in their research and development involving this compound.
References
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]
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Semantic Scholar. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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